2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]-N-cyclopropylacetamide
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Overview
Description
2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]-N-cyclopropylacetamide is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of organic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The specific structure of this compound includes a brominated chromenone moiety, which is known for its potential pharmacological applications .
Preparation Methods
The synthesis of 2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]-N-cyclopropylacetamide typically involves multiple steps. One common synthetic route starts with the bromination of 2H-chromen-2-one to form 6-bromo-2-oxo-2H-chromen-3-yl . This intermediate is then reacted with 4-hydroxyphenylacetic acid to form the phenoxy derivative. The final step involves the coupling of this intermediate with N-cyclopropylacetamide under appropriate reaction conditions .
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts or solvents to facilitate the reactions .
Chemical Reactions Analysis
2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]-N-cyclopropylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the brominated chromenone moiety to its corresponding alcohol or other reduced forms.
Substitution: The bromine atom in the chromenone ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]-N-cyclopropylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]-N-cyclopropylacetamide involves its interaction with specific molecular targets. The brominated chromenone moiety is known to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making the compound effective as an antimicrobial agent . Additionally, the compound’s anti-inflammatory and anticancer activities are attributed to its ability to modulate various signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]-N-cyclopropylacetamide can be compared with other coumarin derivatives, such as:
6-bromo-2-oxo-2H-chromen-4-yl derivatives: These compounds share a similar brominated chromenone structure but differ in their substituents, leading to variations in their biological activities.
Coumarin-based antibiotics: These compounds also target bacterial DNA gyrase but may have different substituents that affect their potency and spectrum of activity.
Anti-inflammatory coumarins: These compounds exhibit anti-inflammatory properties through different mechanisms, such as inhibition of cyclooxygenase enzymes.
The uniqueness of this compound lies in its specific combination of a brominated chromenone moiety and a cyclopropylacetamide group, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H16BrNO4 |
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Molecular Weight |
414.2 g/mol |
IUPAC Name |
2-[4-(6-bromo-2-oxochromen-3-yl)phenoxy]-N-cyclopropylacetamide |
InChI |
InChI=1S/C20H16BrNO4/c21-14-3-8-18-13(9-14)10-17(20(24)26-18)12-1-6-16(7-2-12)25-11-19(23)22-15-4-5-15/h1-3,6-10,15H,4-5,11H2,(H,22,23) |
InChI Key |
AALXEZKQEYDULB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)COC2=CC=C(C=C2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Origin of Product |
United States |
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